molecular formula C12H18N2O B13576990 1-(2-Methoxy-3-methylphenyl)piperazine

1-(2-Methoxy-3-methylphenyl)piperazine

Cat. No.: B13576990
M. Wt: 206.28 g/mol
InChI Key: CGUOSBJVSQAKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-3-methylphenyl)piperazine is a versatile phenylpiperazine derivative of significant interest in chemical synthesis and pharmacological research. This compound serves as a key synthetic intermediate and building block for the preparation of more complex molecules. Its structural features make it valuable for developing ligands that target various receptor systems. Research into structurally similar phenylpiperazine compounds has indicated potential activity on central nervous system targets, including serotonin (5-HT) and other neurotransmitter receptors, suggesting its value in neuroscience studies . As a precursor, it can be utilized in nucleophilic substitution reactions and to create novel chemical entities, such as ferrocene hybrids, for exploratory research in medicinal chemistry and drug development . Researchers employ this compound strictly for laboratory investigations. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxy-3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-4-3-5-11(12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3

InChI Key

CGUOSBJVSQAKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)OC

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of 1 2 Methoxy 3 Methylphenyl Piperazine

Established Synthetic Pathways for the Core 1-Phenylpiperazine (B188723) Structure

The synthesis of the 1-phenylpiperazine core, the fundamental framework of 1-(2-methoxy-3-methylphenyl)piperazine, can be achieved through several well-established and versatile methods. These approaches generally involve either the formation of the piperazine (B1678402) ring onto a pre-functionalized aniline (B41778) or the attachment of the phenyl group to a pre-existing piperazine ring.

Construction of the Piperazine Ring and Phenyl Attachment

A primary and classical method for the synthesis of 1-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. nih.govnih.gov This reaction, a double N-alkylation, directly forms the piperazine ring on the aniline nitrogen. For the synthesis of this compound, this would involve the reaction of 2-methoxy-3-methylaniline (B98021) with bis(2-chloroethyl)amine. This method is often carried out at elevated temperatures and may require a base to neutralize the hydrogen chloride formed during the reaction.

Alternatively, modern cross-coupling reactions have become the methods of choice for the arylation of piperazine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly efficient method for forming carbon-nitrogen bonds. mdpi.comnih.govmdpi.comnih.gov This reaction would typically involve the coupling of piperazine (or a mono-protected piperazine derivative) with a halogenated precursor such as 2-bromo- or 2-chloro-1-methoxy-3-methylbenzene (B8812137) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates.

Another important method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. wikipedia.orgnsf.gov This reaction is one of the older methods for C-N bond formation but has seen significant improvements with the development of new catalyst systems. In the context of synthesizing the target compound, this would involve the reaction of piperazine with a halo-substituted 2-methoxy-3-methylbenzene in the presence of a copper catalyst, often at high temperatures. While effective, the Ullmann condensation can sometimes require harsher reaction conditions compared to the Buchwald-Hartwig amination.

Reductive amination is another versatile strategy that can be employed, particularly for constructing the piperazine ring. nih.govnih.govlabflow.comresearchgate.nettaylorfrancis.com This could involve a multi-step process where a substituted aniline is first reacted with a suitable dielectrophile, followed by reduction and cyclization.

MethodDescriptionKey Reagents
Reaction with bis(2-chloroethyl)amine A classical method involving the double N-alkylation of an aniline to form the piperazine ring.Substituted aniline, bis(2-chloroethyl)amine hydrochloride, base.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.Aryl halide, piperazine, palladium catalyst, phosphine ligand, base.
Ullmann Condensation A copper-catalyzed N-arylation reaction.Aryl halide, piperazine, copper catalyst, base.
Reductive Amination A multi-step process involving the formation of imines or enamines followed by reduction to form the C-N bond and subsequent cyclization.Substituted aniline, dielectrophile, reducing agent.

Introduction of Methoxy (B1213986) and Methyl Substituents on the Phenyl Ring

The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 3-position on the phenyl ring is crucial for the identity of this compound. The introduction of these substituents is typically achieved by starting with a commercially available and appropriately substituted aniline or aryl halide. For instance, the synthesis would ideally start from 2-methoxy-3-methylaniline or a corresponding halogenated derivative like 1-bromo-2-methoxy-3-methylbenzene.

Should these starting materials not be readily available, their synthesis would involve standard aromatic substitution reactions. For example, a methoxy group can be introduced via nucleophilic aromatic substitution on an activated aryl fluoride (B91410) or through a Williamson ether synthesis on a phenol. A methyl group can be introduced through various methods, including Friedel-Crafts alkylation or through cross-coupling reactions like the Suzuki or Negishi coupling, although directing these substitutions to the desired ortho and meta positions respectively would require careful strategic planning based on the directing effects of other substituents on the ring.

Novel Synthetic Approaches and Optimized Protocols for the Chemical Compound

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies in organic chemistry. These principles are being increasingly applied to the synthesis of arylpiperazines.

Green Chemistry Principles and Sustainable Synthesis Strategies

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. For the synthesis of this compound and its derivatives, this can be achieved in several ways:

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of 1-arylpiperazines. tandfonline.comlookchem.comscipublications.comacs.orgresearchgate.net This technique can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods.

Flow chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comresearchgate.net The synthesis of arylpiperazines has been successfully adapted to flow conditions, which can lead to more efficient and reproducible processes.

Catalyst development: The development of more active and robust catalysts for cross-coupling reactions allows for lower catalyst loadings, which reduces the cost and environmental impact associated with heavy metal catalysts. Furthermore, the use of catalysts that can operate in greener solvents, such as water or ethanol, is a key area of research.

Green Chemistry ApproachBenefits
Microwave-assisted synthesis Reduced reaction times, increased yields, cleaner reactions.
Flow chemistry Improved safety, enhanced process control, scalability.
Advanced Catalysis Lower catalyst loading, use of greener solvents, improved efficiency.

Stereoselective Synthesis of Chiral Analogs (if applicable to specific research)

While this compound itself is not chiral, the introduction of substituents on the piperazine ring can create stereocenters. The stereoselective synthesis of such chiral analogs is of great importance in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological activities and safety profiles.

Methods for the stereoselective synthesis of chiral piperazines often involve the use of chiral starting materials, such as amino acids, or the use of chiral catalysts or auxiliaries. nih.govrsc.orgcaltech.edu For example, a chiral piperazine derivative could be synthesized from a chiral amino acid, which would provide a stereochemically defined building block. Asymmetric catalysis, using chiral ligands for transition metals in reactions like asymmetric hydrogenation or allylic alkylation, is another powerful tool for the enantioselective synthesis of piperazine derivatives.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to the core structure.

The 1-arylpiperazine scaffold is a well-known pharmacophore that interacts with a variety of biological targets, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.govsemanticscholar.orgrsc.orgacs.orgnih.gov SAR studies on related arylpiperazines have revealed several key structural features that influence receptor affinity and selectivity.

For analogs of this compound, SAR studies would typically explore the following modifications:

Substitution on the phenyl ring: The nature, position, and size of the substituents on the phenyl ring can have a profound impact on biological activity. For instance, modifying the methoxy and methyl groups (e.g., changing their position, replacing them with other alkyl or alkoxy groups, or introducing additional substituents) would be a primary focus. The electronic properties (electron-donating or electron-withdrawing) of these substituents can significantly alter the interaction of the molecule with its biological target. mdpi.compolyu.edu.hk

Substitution on the piperazine ring: The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. Introducing various alkyl, aryl, or more complex side chains at this position can dramatically alter the pharmacological profile of the compound. The length and nature of these substituents can influence receptor binding and functional activity.

Modifications to the piperazine ring itself: Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational rigidity, which can lead to enhanced selectivity and potency.

The following table outlines potential modifications for SAR studies and their expected impact based on general knowledge of arylpiperazine pharmacology.

Modification SiteType of ModificationPotential Impact on Activity
Phenyl Ring - Positional isomers of MeO and Me groups- Replacement of MeO with other alkoxy groups- Replacement of Me with other alkyl groups- Introduction of other substituents (e.g., halogens, CF3)- Alteration of receptor affinity and selectivity- Modulation of pharmacokinetic properties (e.g., lipophilicity, metabolism)
Piperazine N-4 - Introduction of alkyl chains of varying length- Addition of terminal functional groups (e.g., amides, alcohols)- Incorporation of other cyclic or aromatic moieties- Significant changes in receptor binding profile- Introduction of agonist, antagonist, or partial agonist activity
Piperazine Ring Carbons - Introduction of alkyl or other substituents- Introduction of chirality, leading to stereospecific interactions- Conformational restriction, potentially increasing selectivity

Through the systematic synthesis and evaluation of such analogs, a detailed understanding of the SAR for this class of compounds can be developed, which is essential for the design of new molecules with improved therapeutic properties.

Chemical Modifications of the Piperazine Moiety and Impact on Molecular Interactions

The piperazine moiety of this compound features a secondary amine at the N-4 position, which is a prime site for chemical elaboration. This nitrogen atom provides a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the molecule's physicochemical properties and its interactions with biological targets. mdpi.com

Common modifications include N-alkylation, N-acylation, and N-arylation reactions. N-alkylation, often achieved by reacting the parent piperazine with alkyl halides or through reductive amination, introduces flexible or rigid linkers. mdpi.com These linkers can connect the piperazine core to other pharmacophoric groups, thereby modulating the molecule's ability to span binding pockets in target proteins. For instance, attaching long alkyl chains or functionalized ethyl groups can lead to derivatives with altered receptor affinity and selectivity. nih.govacs.org

N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor, fundamentally changing the polarity and interaction profile of the derivative. nih.gov The resulting amides are often more rigid than their alkyl counterparts, which can be advantageous for locking the molecule into a specific, biologically active conformation.

Modification TypeReagents/ConditionsImpact on Molecular PropertiesExample Interaction
N-Alkylation Alkyl halides, Reductive aminationIncreases lipophilicity, introduces conformational flexibility, alters basicity.Introduction of a phenylpropyl chain to create ligands for dopamine and serotonin transporters. nih.gov
N-Acylation Acyl chlorides, Carboxylic acids (with coupling agents)Reduces basicity, introduces hydrogen bonding capabilities, increases rigidity.Formation of amide derivatives to probe binding at various G-protein coupled receptors.
N-Arylation Aryl halides (e.g., Buchwald-Hartwig coupling)Introduces large, rigid aromatic systems, modulates electronic properties.Creation of dual-target ligands by adding a second aryl group.
N-Sulfonylation Sulfonyl chloridesReduces basicity significantly, adds strong hydrogen bond acceptor group.Development of selective 5-HT6 receptor ligands. sigmaaldrich.com

Positional and Electronic Effects of Aromatic Substituents on Research Outcomes

The addition of a methyl group at the meta-position (C3) introduces further steric and electronic modifications. As an electron-donating group, the methyl substituent can influence the basicity of the piperazine nitrogens and the electron density of the aromatic ring. Its steric bulk can also dictate the preferred orientation of the phenyl ring relative to the piperazine moiety, which can be critical for achieving optimal binding affinity and selectivity.

Research on analogous arylpiperazine derivatives has systematically explored the impact of varying these aromatic substituents. Replacing the methyl group with other substituents or altering its position can lead to dramatic changes in research outcomes. For instance, introducing electron-withdrawing groups like halogens (e.g., chloro, fluoro) or a trifluoromethyl group can alter the molecule's metabolic stability and receptor interaction profile. researchgate.net The position of these substituents is equally important; a substituent at the para-position will exert different electronic and steric effects compared to one at the meta-position, often leading to a different selectivity profile across receptor subtypes.

Substituent (Position)Electronic EffectSteric EffectImpact on Research Outcomes
2-Methoxy Electron-donatingModerateOften enhances affinity for 5-HT and α-adrenergic receptors. unimore.it
3-Methyl Electron-donatingModerateModulates lipophilicity and can enhance metabolic stability; fine-tunes receptor selectivity.
3-Chloro Electron-withdrawingModerateCan increase binding affinity at certain receptors and alter selectivity profiles. researchgate.net
3-Trifluoromethyl Strongly Electron-withdrawingLargeSignificantly alters electronic character and often increases lipophilicity, impacting both pharmacodynamics and pharmacokinetics. researchgate.net
4-Fluoro Electron-withdrawingSmallOften used to block metabolic oxidation at the para position, improving bioavailability. nih.gov

Rational Design Principles for Targeted Probes and Derivative Scaffolds

The this compound scaffold is an excellent starting point for the rational design of targeted chemical probes and novel derivative libraries. Rational design aims to create molecules with optimized properties for specific biological targets by leveraging an understanding of structure-activity relationships (SAR) and molecular interactions. nih.govnih.gov

One common strategy is molecular hybridization , where the arylpiperazine core is combined with another pharmacophore known to interact with a target of interest. For example, by linking the piperazine to a 1,2-benzothiazine scaffold, researchers have designed novel anticancer agents. nih.gov The arylpiperazine moiety serves to anchor the molecule in a specific region of the target, while the attached group provides additional binding interactions or the primary pharmacological effect.

Structure-based design utilizes computational tools like molecular docking to predict how derivatives will bind to a target protein's three-dimensional structure. This allows for the in-silico screening of potential modifications to the piperazine or aromatic ring to enhance binding affinity and selectivity before undertaking synthetic work.

The development of targeted probes often involves incorporating a reporter group, such as a fluorescent tag or a reactive handle for bioconjugation, onto the this compound scaffold. rsc.org This is typically done at the N-4 position of the piperazine, which is synthetically accessible and often points away from the primary binding region of the core scaffold, minimizing disruption of its interaction with the target. Such probes are invaluable tools for studying biological systems, allowing for the visualization of target proteins in cells or tissues.

The principles of rational design guide the systematic modification of the lead compound to build a library of derivatives. By carefully selecting substituents based on desired electronic, steric, and physicochemical properties, researchers can efficiently map the SAR for a given biological target, ultimately leading to the discovery of highly potent and selective molecules for therapeutic or research applications.

Molecular Pharmacology and Receptor Interaction Studies of 1 2 Methoxy 3 Methylphenyl Piperazine

Quantitative Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The initial step in characterizing the pharmacological profile of a compound like 1-(2-methoxy-3-methylphenyl)piperazine involves determining its binding affinity and selectivity for a range of molecular targets. These studies are crucial for identifying the primary receptors through which the compound may exert its physiological effects.

Radioligand Binding Assays: Methodological Considerations and Data Interpretation

Radioligand binding assays are a fundamental technique used to quantify the interaction between a compound and a specific receptor. This method involves the use of a radioactively labeled ligand (radioligand) that is known to bind to the target receptor with high affinity and specificity. The assay measures the ability of a test compound, such as a derivative of 1-(2-methoxyphenyl)piperazine (B120316), to displace the radioligand from the receptor.

The data from these competition assays are used to calculate the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. These assays are typically performed on membrane preparations from cells or tissues that express the receptor of interest. For instance, studies on related piperazine (B1678402) derivatives have utilized rat cerebral cortex for α1- and α2-adrenoceptor binding assays, using [3H]prazosin and [3H]clonidine as radioligands, respectively.

Identification of Primary and Secondary Molecular Targets (e.g., G-protein coupled receptors)

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to interact with a variety of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in numerous physiological processes.

Serotonin (B10506) Receptors: A significant body of research has focused on the interaction of (2-methoxyphenyl)piperazine derivatives with serotonin (5-HT) receptors. For example, compounds bearing this moiety have demonstrated high affinity for the 5-HT1A receptor. mdpi.com In some cases, derivatives have been designed to target the 5-HT7 receptor as well. nih.gov The affinity for these receptors suggests that these compounds could modulate serotonergic neurotransmission.

Dopamine (B1211576) Receptors: The 1-(2-methoxyphenyl)piperazine structure is also a known pharmacophore for dopamine D2 receptor ligands. Studies have explored how modifications to the piperazine ring can influence affinity for this receptor subtype.

Adrenergic Receptors: Research has also revealed that certain 1-(2-methoxyphenyl)piperazine derivatives possess a high affinity for α1-adrenergic receptors. ingentaconnect.com Structure-activity relationship studies have aimed to reduce this affinity to improve selectivity for other targets like the 5-HT1A receptor. nih.gov

Sigma Receptors: While not GPCRs in the classical sense, sigma receptors are another class of proteins that have been identified as targets for piperazine-containing compounds. polimi.it

DerivativeReceptorKi (nM)Reference
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2 mdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine5-HT1A21.3 mdpi.com
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochlorideα1-adrenoceptor2.4 ingentaconnect.com
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochlorideα1-adrenoceptor2.1 ingentaconnect.com
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)5-HT1A0.6 nih.gov
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)α1-adrenergic0.8 nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4 nih.gov

This table presents data for derivatives of 1-(2-methoxyphenyl)piperazine to illustrate the binding profile of this chemical class. Specific data for this compound was not available in the search results.

Kinetic Binding Studies: Association and Dissociation Rates

Kinetic binding studies provide a more dynamic view of the interaction between a ligand and its receptor by measuring the rates of association (kon) and dissociation (koff). These parameters determine the residence time of a compound at the receptor, which can be a critical factor for its in vivo efficacy. While the provided search results highlight the importance of such studies for GPCR ligands, specific kinetic data for this compound or its close analogs were not detailed.

Functional Characterization of Molecular Interactions (In Vitro Cell-Based Systems)

Beyond binding affinity, it is essential to determine the functional activity of a compound at its target receptors. Functional assays assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Agonist, Antagonist, and Inverse Agonist Functional Assays (e.g., cAMP accumulation, Ca2+ mobilization)

Functional assays for GPCRs often measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+). For instance, the 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Studies on derivatives of 1-(2-methoxyphenyl)piperazine have employed such functional assays. For example, the antagonist activity of some analogs at the 5-HT1A receptor has been determined in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov Another common functional assay involves measuring the inhibition of agonist-induced contractions in isolated tissues, such as the guinea pig ileum, which expresses 5-HT1A receptors. nih.gov Similarly, the α1-antagonistic properties of certain derivatives have been confirmed by their ability to inhibit phenylephrine-induced contractions in isolated rat aorta. ingentaconnect.com

The following table summarizes the functional activities of some representative 1-(2-methoxyphenyl)piperazine derivatives.

DerivativeAssayActivitypA2Reference
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochlorideInhibition of phenylephrine-induced contraction in isolated rat aortaα1-antagonist8.807 ingentaconnect.com
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochlorideInhibition of phenylephrine-induced contraction in isolated rat aortaα1-antagonist8.441 ingentaconnect.com
O-desmethyl analogue of WAY100635Guinea pig ileum strips5-HT1A antagonist- nih.gov

This table presents data for derivatives of 1-(2-methoxyphenyl)piperazine. Specific functional data for this compound was not available in the search results.

Allosteric Modulation and Biased Agonism Research Approaches

The concepts of allosteric modulation and biased agonism represent more complex mechanisms of receptor interaction. An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site, thereby modifying the affinity or efficacy of the endogenous ligand. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.

While the provided search results discuss these concepts in the broader context of GPCR pharmacology, there is no specific information available regarding the investigation of this compound or its close derivatives for allosteric modulation or biased agonism at their identified molecular targets. Further research would be required to explore these more nuanced pharmacological properties for this class of compounds.

Receptor Dimerization and Oligomerization Studies in Response to the Chemical Compound

Currently, there is a notable absence of publicly available scientific literature and research data specifically investigating the effects of this compound on receptor dimerization or oligomerization. Extensive searches of scientific databases have not yielded any studies dedicated to observing whether this particular compound induces, inhibits, or otherwise modulates the formation of homomeric or heteromeric receptor complexes. Consequently, its role in the intricate processes of receptor assembly and the subsequent impact on signal transduction pathways remains uncharacterized. Future research would be necessary to elucidate any potential influence of this compound on these receptor phenomena.

Enzyme Interaction and Activity Modulation Studies (In Vitro Mechanistic Focus)

Investigation of Enzyme Targets (e.g., monoamine oxidases, phosphodiesterases)

There is no specific information available in peer-reviewed scientific literature regarding the investigation of this compound as a modulator of enzyme activity. While the broader class of phenylpiperazine derivatives has been studied for interactions with various enzymes, including monoamine oxidases (MAOs) and phosphodiesterases (PDEs), dedicated studies on the specific inhibitory or activating effects of this compound on these or any other enzyme targets have not been reported. nih.govbohrium.comresearchgate.netnih.govnih.gov Therefore, its enzyme interaction profile is currently unknown.

Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways

Consistent with the lack of target identification, there are no available data on the enzyme inhibition or activation kinetics for this compound. Detailed mechanistic studies, including the determination of parameters such as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), or Kₘ (Michaelis constant), have not been conducted for this compound. nih.govbohrium.comresearchgate.net As a result, the mode of action, such as whether it would act as a competitive, non-competitive, or uncompetitive inhibitor or activator of any potential enzyme target, remains purely speculative. Elucidating these kinetic parameters and mechanistic pathways would require future focused in vitro enzymatic assays.

Computational and Theoretical Chemistry of 1 2 Methoxy 3 Methylphenyl Piperazine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 1-(2-Methoxy-3-methylphenyl)piperazine, and a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict how this compound might bind to various receptor and enzyme targets. Given the structural similarities to known psychoactive compounds, likely targets for docking studies would include G-Protein Coupled Receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. The process involves preparing a 3D model of the target protein and the ligand, followed by a search algorithm that explores various binding poses of the ligand within the receptor's binding site. A scoring function then estimates the binding affinity for each pose.

The binding affinity is often expressed as a docking score, which is a numerical value representing the strength of the interaction. A lower docking score typically indicates a more favorable binding interaction. For instance, a hypothetical docking study of this compound against a panel of GPCRs might yield the results shown in the interactive table below.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Serotonin 5-HT1A Receptor-9.2Asp116, Phe361, Trp358
Serotonin 5-HT2A Receptor-8.5Asp155, Ser242, Phe340
Dopamine D2 Receptor-8.1Asp114, Phe389, Trp386

This table presents hypothetical data for illustrative purposes.

Once a favorable binding pose is identified, a more detailed conformational analysis of this compound within the binding site can be performed. This analysis examines the specific arrangement of atoms and bonds of the ligand when it is interacting with the protein. Molecular dynamics simulations can be used to observe the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the flexibility of the ligand within the binding pocket. The conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the torsional angles of the methoxy (B1213986) and methyl groups on the phenyl ring are of particular interest as they can significantly influence the binding affinity and selectivity.

Quantum Chemical Calculations and Spectroscopic Property Predictions (Theoretical)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and energetics of a molecule.

DFT calculations can be used to determine the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of electron density, often visualized as a Molecular Electrostatic Potential (MEP) map, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interactions with biological targets.

Quantum Chemical ParameterCalculated Value (Illustrative)
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV

This table presents hypothetical data for illustrative purposes.

The conformational landscape of this compound can be explored through quantum chemical calculations by systematically rotating key rotatable bonds and calculating the corresponding energy. This analysis helps to identify the low-energy conformations of the molecule in its unbound state. The torsional angles, which are the angles between four sequentially bonded atoms, that define the orientation of the methoxyphenyl group relative to the piperazine ring are particularly important. Understanding the preferred conformations in the gas phase or in solution provides a baseline for comparison with the conformation adopted upon binding to a receptor. Studies on similar piperazine-containing compounds have shown that the piperazine ring generally prefers a chair conformation. rsc.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

A pharmacophore model for ligands of a particular receptor can be developed based on the structures of known active compounds. This model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used to search large databases of chemical compounds in a process known as virtual screening. nih.gov This allows for the rapid identification of new molecules that are likely to be active at the target of interest. For a compound like this compound, a pharmacophore model could be generated based on its structural features and those of other known ligands for its putative targets, such as GPCRs. nih.govmdpi.com This model could then be used in virtual screening campaigns to discover novel compounds with similar pharmacological profiles.

No Specific Research Found for

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, no specific research articles, studies, or datasets were identified that focus on the computational and theoretical chemistry of the compound This compound . The stringent requirement to generate content solely on this specific molecule, as per the provided outline, cannot be fulfilled due to the absence of relevant research findings.

The requested article structure, which includes detailed subsections on the derivation of pharmacophore models, in silico screening of chemical libraries for related scaffolds, and molecular dynamics simulations to elucidate binding mechanisms, necessitates the availability of published research in these areas for the specified compound. Despite employing targeted search strategies using various combinations of keywords related to "this compound," "pharmacophore modeling," "in silico screening," "virtual screening," and "molecular dynamics simulations," no dedicated studies were found.

While a significant body of research exists on the computational and theoretical chemistry of the broader class of piperazine derivatives, and even on some other (methoxyphenyl)piperazine analogues, the explicit focus on the 3-methyl substituted variant as requested is not present in the accessible scientific domain. The principles of scientific accuracy and the strict adherence to the provided instructions preclude the extrapolation of data from related but distinct compounds to generate the required article.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the computational and theoretical chemistry of this compound, as per the detailed outline, is not possible at this time due to the lack of foundational research on this specific molecule.

In Vitro and Ex Vivo Mechanistic Investigations of 1 2 Methoxy 3 Methylphenyl Piperazine

Cellular Signaling Pathway Modulation (Non-Clinical Cell Lines and Primary Cultures)

Detailed studies on the effects of 1-(2-Methoxy-3-methylphenyl)piperazine on cellular signaling pathways are not currently available in published scientific literature. Research in this area would be crucial to understanding the compound's mechanism of action at a molecular level.

There is no specific information available regarding the modulation of second messenger systems, such as G-protein coupling or the mitogen-activated protein kinase (MAPK) pathways, by this compound. Future studies could investigate whether this compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs), which could, in turn, influence downstream signaling cascades like the MAPK pathway. Such investigations would typically involve cell-based assays measuring changes in intracellular messengers like cAMP or calcium, and phosphorylation status of key proteins in the MAPK cascade (e.g., ERK, JNK, p38).

No studies have been published detailing the impact of this compound on gene expression or the proteome of cellular models. Future research could employ techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics to identify changes in gene transcription and protein expression in neuronal or other relevant cell lines following treatment with the compound. This would provide a broad overview of the cellular processes affected by the compound.

Neurotransmitter Release and Uptake Studies (In Vitro/Ex Vivo Preparations)

The influence of this compound on neurotransmitter dynamics has not been characterized in the scientific literature.

There are no available data from studies using synaptosomes or brain slice preparations to examine the effect of this compound on the release and uptake of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862). These experimental models are essential for understanding how a compound might affect synaptic transmission.

Specific binding affinities and functional activities of this compound at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) have not been reported. Radioligand binding assays and neurotransmitter uptake assays would be necessary to determine the compound's profile as a potential monoamine transporter inhibitor or potentiator.

Electrophysiological Studies in Model Systems (Non-Human Tissue)

There is a lack of published electrophysiological data for this compound. Techniques such as patch-clamp recordings in brain slices or cultured neurons would be required to determine if the compound directly modulates ion channel function, neuronal excitability, or synaptic plasticity.

An extensive search of publicly available scientific literature did not yield specific in vitro or ex vivo mechanistic investigations on the chemical compound this compound focusing on its direct effects on ion channel modulation, membrane potential changes in neuronal cultures, or synaptic plasticity in brain slice models.

The acronym "MMPP" is associated with other chemically distinct compounds in published research, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol, which has been studied for its anti-inflammatory and neuroprotective properties, including effects on mitochondrial membrane potential. However, there is no verifiable link or indication in the available literature that this research pertains to this compound.

Therefore, due to the absence of specific and relevant data for this compound in the requested areas of investigation, it is not possible to provide a scientifically accurate article that adheres to the user's structured outline and strict content inclusions. The required detailed research findings and data tables for this specific compound are not available in the searched scientific databases.

Analytical Methodologies for 1 2 Methoxy 3 Methylphenyl Piperazine in Research

Chromatographic Techniques for Separation and Quantification

Published methods exist for the separation and quantification of various piperazine (B1678402) derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

For related compounds like 1-(2-methoxyphenyl)piperazine (B120316), reverse-phase HPLC methods have been developed. sielc.comresearchgate.net These methods typically utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and aqueous buffers (e.g., phosphate (B84403) or formate). sielc.comunodc.org Validation parameters such as linearity, precision, accuracy, and limits of quantification (LOQ) have been established for these analogous compounds, with LOQs reported in the range of 0.125 µg/mL to 0.5 µg/mL for certain piperazines. researchgate.net However, no such validated HPLC method has been found in the literature for 1-(2-Methoxy-3-methylphenyl)piperazine.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a common technique for the analysis of piperazine derivatives. unodc.orgrsc.org For many piperazines, derivatization is employed to improve volatility and chromatographic performance. While GC-MS methods have been optimized to separate various isomers of substituted piperazines, specific applications or methods for this compound or its volatile derivatives are not described in the available literature. rsc.orgoup.com

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a critical tool for the identification and structural analysis of piperazine analogues.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

The fragmentation patterns of phenyl- and benzyl-substituted piperazines have been studied to allow for their identification. auburn.edu Common fragmentation pathways involve cleavage of the bonds between the piperazine ring and the phenyl ring, as well as fragmentation within the piperazine ring itself. While mass spectra for isomers like 1-(4-methoxyphenyl)piperazine (B173029) show characteristic peaks (e.g., m/z 150, 192, 120), no specific MS/MS fragmentation data for this compound has been published. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass and elemental composition of unknown compounds or to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions). auburn.edumdpi.com This technique would be essential for the unambiguous identification of this compound. However, no published studies employing HRMS for the accurate mass determination of this specific compound were found.

Spectroscopic Techniques for Advanced Structural Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about molecular structure. While spectral data for numerous piperazine derivatives are available, specific spectra for this compound are absent from the reviewed literature. For instance, 13C NMR data is available for 1-(2-methoxyphenyl)piperazine, and IR spectra have been published for other complex piperazine-containing molecules, but not for the target compound of this article. chemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy

In a hypothetical ¹H NMR spectrum of this compound, distinct signals (resonances) would be expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), integration of the signal (proportional to the number of protons), and the splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons are key parameters for interpretation.

The expected signals would include:

Aromatic Protons: The three protons on the trisubstituted benzene (B151609) ring would likely appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be dictated by their positions relative to the electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group.

Piperazine Protons: The eight protons of the piperazine ring would likely appear as two or more multiplets in the upfield region, generally between 2.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring would be expected to be deshielded and appear at a slightly higher chemical shift compared to the protons on the carbons adjacent to the secondary amine.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would be expected to appear as a sharp singlet, typically in the range of 3.7 to 4.0 ppm.

Methyl Protons: The three protons of the methyl group (-CH₃) attached to the aromatic ring would also produce a singlet, generally in the upfield region around 2.2 to 2.5 ppm.

N-H Proton: The proton on the secondary amine of the piperazine ring would appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

The expected signals for this compound would include:

Aromatic Carbons: Six signals would be expected in the downfield region (typically 110-160 ppm) corresponding to the carbons of the benzene ring. The carbon atoms directly attached to the oxygen of the methoxy group and the nitrogen of the piperazine ring would be the most deshielded.

Piperazine Carbons: Two signals would be anticipated for the piperazine ring carbons, typically in the range of 40-60 ppm. The carbons closer to the phenyl group might have a slightly different chemical shift than those further away.

Methoxy Carbon: A single signal for the methoxy carbon would be expected around 55-60 ppm.

Methyl Carbon: The methyl carbon attached to the aromatic ring would give a signal in the upfield region, typically around 15-25 ppm.

Hypothetical ¹H and ¹³C NMR Data Table

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Aromatic CH6.8 - 7.2 (m, 3H)110 - 140
Piperazine CH₂ (adjacent to N-Aryl)3.0 - 3.4 (m, 4H)~50
Piperazine CH₂ (adjacent to NH)2.8 - 3.2 (m, 4H)~45
Methoxy OCH₃~3.9 (s, 3H)~56
Aromatic CH₃~2.3 (s, 3H)~20
Piperazine NHVariable (br s, 1H)-

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups:

N-H Stretch: A moderate and somewhat broad absorption band in the region of 3250-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperazine ring.

C-H Stretching:

Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperazine ring and the methyl and methoxy groups would be observed as strong bands just below 3000 cm⁻¹, typically in the 2800-3000 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring and the bond between the aromatic ring and the nitrogen atom would likely appear in the fingerprint region, between 1250 and 1350 cm⁻¹.

C-O Stretching: A strong absorption band characteristic of the aryl-alkyl ether linkage of the methoxy group would be expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch).

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic ring. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range could provide information about the substitution pattern of the benzene ring.

Hypothetical IR Data Table

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine)3250 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2800 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
Aryl-O Stretch (asymmetric)1200 - 1275Strong

Note: This table is predictive and based on typical functional group absorption ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the absorptions of the substituted benzene ring. The piperazine moiety itself does not significantly absorb in the standard UV-Vis range (200-800 nm).

The aromatic ring contains π-electrons that can be excited to higher energy levels by UV radiation. The presence of the methoxy and methyl substituents on the phenyl ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the characteristic benzene absorption bands. Typically, substituted benzenes show a strong absorption band (the E2 band) around 200-230 nm and a weaker, more structured band (the B band) around 250-280 nm. The exact position and intensity of these bands (λmax) would be influenced by the specific substitution pattern and the solvent used for the analysis.

Hypothetical UV-Vis Data Table

Electronic Transition Hypothetical λmax (nm) Solvent
π → π* (E2 band)~220Methanol or Ethanol
π → π* (B band)~275Methanol or Ethanol

Note: This table is predictive and based on the expected electronic transitions for a substituted benzene ring.

Future Perspectives and Research Gaps for 1 2 Methoxy 3 Methylphenyl Piperazine Research

Identification of Unexplored Molecular Targets and Interaction Mechanisms

A primary research gap for 1-(2-Methoxy-3-methylphenyl)piperazine is the comprehensive identification of its molecular targets. The arylpiperazine moiety is known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs). mdpi.com Research on closely related analogs provides a logical starting point for investigation.

For instance, the parent compound, 1-(2-Methoxyphenyl)piperazine (B120316), is a known ligand for serotonin (B10506) (5-HT) and adrenergic receptors. acs.orgnih.gov Specifically, it and its derivatives have been studied as 5-HT1A receptor ligands. acs.orgnih.gov A positional isomer, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), has been shown to improve memory acquisition and formation through mechanisms involving cholinergic, N-methyl-D-aspartate (NMDA), and 5-HT1A receptors. nih.gov These findings suggest that the serotonergic and glutamatergic systems are highly probable target areas for this compound.

Future research should prioritize broad-spectrum screening to uncover novel and unexplored molecular targets. This could involve binding assays against a comprehensive panel of receptors, enzymes, and ion channels. Beyond initial binding affinity, exploring the functional consequences of these interactions (e.g., agonist, antagonist, or modulator activity) is crucial. Computational methods like molecular docking and molecular dynamics simulations can further elucidate the specific binding modes and interaction mechanisms at the atomic level, guiding the interpretation of experimental data. mdpi.com Such in silico studies can help predict how the specific substitution pattern of this compound—the ortho-methoxy and meta-methyl groups—influences its binding profile compared to other known arylpiperazines.

Table 1: Potential Molecular Targets for this compound Based on Related Compounds

Target Receptor/System Evidence from Related Compound(s) Potential Function
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) 1-(2-Methoxyphenyl)piperazine derivatives are 5-HT1A ligands; other arylpiperazines target 5-HT2A. mdpi.comacs.orgnih.gov Neurological and psychiatric functions. mdpi.com
Adrenergic Receptors (e.g., α1) Research on 1-(2-Methoxyphenyl)piperazine derivatives aimed to reduce α1-adrenergic activity. acs.orgnih.gov Cardiovascular and central nervous system regulation.
NMDA Receptors An isomer, MMPP, showed effects implicating NMDA receptors. nih.gov Learning, memory, and synaptic plasticity. nih.gov
Cholinergic Receptors MMPP's mechanism of action involves the cholinergic system. nih.gov Cognitive function. nih.gov

Opportunities for Novel Analog Design and Targeted Ligands with Enhanced Selectivity

The structural scaffold of this compound offers significant opportunities for the design of novel analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies are essential to understand how modifications to its chemical structure affect its biological activity. nih.govmdpi.com

Key areas for modification include:

The Phenyl Ring: Altering the position or nature of the substituents (methoxy and methyl groups) can fine-tune receptor affinity and selectivity. For example, studies on other substituted phenylpiperazines have shown that the position and electronic properties of substituents are critical for binding to dopamine (B1211576) and serotonin transporters. nih.gov

The Piperazine (B1678402) Ring: The unsubstituted nitrogen of the piperazine ring is a common point for derivatization. mdpi.com Adding different chemical moieties can introduce new interactions with target proteins, alter pharmacokinetic properties, or link the core structure to another pharmacophore to create hybrid molecules with dual activity.

Linkers and Terminal Groups: Attaching various alkyl or aryl chains to the second nitrogen of the piperazine can dramatically influence the compound's pharmacological profile, a strategy widely used in drug development. mdpi.com

The goal of such analog design would be to enhance selectivity for a specific molecular target over others. For instance, while many arylpiperazines bind to multiple receptor subtypes, targeted modifications could yield a ligand highly selective for a single 5-HT receptor subtype, potentially reducing off-target effects. acs.org This process of refining chemical structures to improve potency and selectivity is a cornerstone of advancing therapeutic potential. nih.gov

Integration of Multi-Omics Approaches in Mechanistic Research

To move beyond simple receptor-binding studies, a deeper understanding of the cellular and systemic effects of this compound is necessary. The integration of multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased way to explore the compound's mechanism of action. frontlinegenomics.comthermofisher.com

By treating relevant cell models or preclinical animal models with the compound and analyzing the subsequent changes across these different biological layers, researchers can:

Identify Novel Pathways: Transcriptomics (RNA sequencing) can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound. frontlinegenomics.com

Confirm Protein-Level Changes: Proteomics can validate whether changes in gene expression translate to changes in protein levels and can identify post-translational modifications that alter protein function. thermofisher.com

Map Metabolic Effects: Metabolomics can provide a snapshot of the metabolic state of the system, revealing alterations in key metabolites and biochemical pathways. researchgate.net

Combining these datasets provides a comprehensive view of the compound's biological impact, helping to build adverse outcome pathways (AOPs) and elucidate its mode of action in a holistic manner. researchgate.nettechscience.com This approach can uncover mechanisms that would be missed by traditional, hypothesis-driven research and can help identify potential biomarkers for the compound's activity. frontlinegenomics.com

Challenges in Translating In Vitro Findings to Complex Pre-clinical Models

A significant hurdle in drug development is the translation of promising results from simple in vitro (cell-based) models to more complex in vivo (animal) systems. researchgate.netnih.gov For a compound like this compound, several challenges must be anticipated and addressed.

Pharmacokinetics and Metabolism: In vitro models cannot replicate the complex absorption, distribution, metabolism, and excretion (ADME) processes that occur in a living organism. mdpi.com The compound may be rapidly metabolized in the liver, have poor bioavailability, or fail to cross the blood-brain barrier, issues not apparent in cell culture experiments.

Model Representativeness: The biological characteristics of cultured cells can differ significantly from cells within a living organism. mdpi.com Furthermore, animal models of human diseases may not fully recapitulate the human condition, leading to discrepancies between preclinical and clinical outcomes. nih.gov For example, screening a potential neuroprotective agent in young, healthy animals may yield misleading results for age-related neurodegenerative diseases. nih.gov

Systemic vs. Cellular Effects: A compound's effects in an isolated cell culture may not reflect its ultimate effect in a complex biological system with interacting organs and feedback loops. researchgate.net The immune system, endocrine system, and microbiome can all influence a compound's activity and toxicity in ways that are impossible to model in a petri dish.

Overcoming these challenges requires a carefully planned translational research strategy. This includes early characterization of the compound's pharmacokinetic properties, the use of more sophisticated in vitro models (such as organoids or co-culture systems), and the selection of the most appropriate and validated animal models for the therapeutic area of interest. mdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-(2-Methoxyphenyl)piperazine
1-(4-methoxy-2-methylphenyl)piperazine (MMPP)
1-Cinnamyl-4-(2-methoxyphenyl)piperazine
Benzylpiperazine (BZP)
Trifluoromethylphenylpiperazine (TFMPP)
Buspirone
Dizocilpine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxy-3-methylphenyl)piperazine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with 2-methoxy-3-methylphenyl halides (e.g., bromide or chloride) under reflux in a polar aprotic solvent like acetonitrile or DMF. Catalysts such as K₂CO₃ or Cs₂CO₃ enhance yields by deprotonating the piperazine intermediate. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Reaction optimization studies suggest maintaining stoichiometric excess of piperazine (1.5–2 eq.) and temperatures of 80–100°C to achieve yields >70% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). Methoxy (δ ~3.8 ppm) and methyl (δ ~2.3 ppm) groups confirm substitution patterns.
  • IR Spectroscopy : Absorbances at ~1240 cm⁻¹ (C-O of methoxy) and ~2800 cm⁻¹ (C-H stretch of methyl).
  • Mass Spectrometry : Molecular ion peak at m/z 220 (M⁺) and fragmentation patterns (e.g., loss of methoxy group).
    Cross-validation with computational methods (e.g., DFT) ensures structural accuracy .

Q. How does the substituent positioning (2-methoxy, 3-methyl) influence the compound’s solubility and stability?

  • Methodological Answer : The 2-methoxy group increases hydrophilicity via hydrogen bonding, while the 3-methyl group introduces steric hindrance, reducing crystallization tendency. Solubility studies in DMSO (>50 mg/mL) and water (<1 mg/mL) align with logP predictions (~2.8). Stability assays (e.g., 40°C/75% RH for 4 weeks) show <5% degradation, indicating robustness for in vitro studies. Acidic conditions (pH <3) may protonate the piperazine ring, enhancing aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., radioligand vs. functional assays). To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 expressing human 5-HT₁A receptors) and control for endogenous receptor expression.
  • Data Normalization : Express binding affinity (Ki) relative to a reference ligand (e.g., 8-OH-DPAT for 5-HT₁A).
  • Molecular Docking : Validate using crystal structures (e.g., PDB ID 6WGT) to identify key interactions (e.g., hydrogen bonding with Asp116). Recent studies show Ki values ranging from 15–120 nM, influenced by protonation states of the piperazine ring .

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate moderate blood-brain barrier penetration (BBB score: 0.55) and CYP450 inhibition (CYP2D6 IC₅₀ ~8 µM).
  • Metabolic Pathways : CYP3A4-mediated demethylation of the methoxy group is a primary route, identified via in silico metabolite prediction (e.g., GLORYx).
  • MD Simulations : Assess binding stability to serum albumin (>90% binding predicted), critical for dosing regimens. Experimental validation using microsomal assays (t₁/₂ ~45 min) corroborates these models .

Q. How can researchers design SAR studies to enhance selectivity for α₂-adrenergic receptors over σ-1 receptors?

  • Methodological Answer :

  • Structural Modifications : Introduce bulkier substituents (e.g., 4-fluoro) on the phenyl ring to sterically hinder σ-1 binding pockets.
  • Pharmacophore Mapping : Prioritize electrostatic complementarity with α₂-adrenergic residues (e.g., Asp113).
  • In Vitro Profiling : Screen against receptor panels (e.g., CEREP) to quantify selectivity ratios. Recent analogs show >50-fold selectivity for α₂A over σ-1 (IC₅₀: 12 nM vs. 650 nM) .

Analytical & Safety Considerations

Q. What HPLC conditions are recommended for purity analysis of this compound?

  • Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B). Gradient elution: 30% B to 70% B over 20 min, flow rate 1 mL/min. UV detection at 254 nm. Retention time ~12.5 min. Purity >98% is achievable with this method .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ oral, rat: 480 mg/kg).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Toxicity screening (e.g., Ames test) indicates no mutagenicity at <10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.